2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide
Description
Historical Development of 1,2,4-Triazole Derivatives
The 1,2,4-triazole scaffold has been a cornerstone of heterocyclic chemistry since its first synthesis in the late 19th century. Early work by Pellizzari and Einhorn established foundational synthetic routes, such as the Pellizzari reaction, which enabled the cyclization of thiosemicarbazides into triazole derivatives. By the mid-20th century, the discovery of antifungal agents like fluconazole (1990) and itraconazole (1992) highlighted the therapeutic potential of 1,2,4-triazoles, driven by their ability to inhibit fungal cytochrome P450 enzymes. Subsequent advances in combinatorial chemistry and click reactions (e.g., CuAAC) expanded structural diversity, enabling the development of derivatives with antiviral, anticancer, and antibacterial properties.
Table 1: Milestones in 1,2,4-Triazole Derivative Development
Significance of Triazole-Acetamide Hybrid Molecules
Triazole-acetamide hybrids merge the pharmacophoric features of both moieties, enhancing bioactivity through synergistic interactions. The acetamide group improves solubility and hydrogen-bonding capacity, while the triazole core provides metabolic stability and π-π stacking interactions with biological targets. For example, coumarin-1,2,3-triazole-acetamide hybrids exhibit potent inhibition of α-glucosidase (IC~50~: 55.38–128.63 nM) and acetylcholinesterase (IC~50~: 24.85–132.85 nM), making them candidates for diabetes and Alzheimer’s therapy.
Table 2: Bioactivity of Representative Triazole-Acetamide Hybrids
Position in Heterocyclic Chemistry
The compound 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide exemplifies strategic modifications in triazole chemistry. Its structure features:
- A 1,2,4-triazole ring with a benzyl group at position 5, enhancing lipophilicity and steric bulk.
- A sulfanyl (-S-) linker, which improves redox stability compared to oxygen-based linkages.
- An N-(4-methylphenyl)acetamide group, optimizing target affinity through hydrophobic and dipole interactions.
Structural Analysis
This molecular architecture positions the compound as a versatile scaffold for targeting enzymes like HIV-1 reverse transcriptase and tyrosine kinases, as evidenced by docking studies showing binding energies ≤ -8.22 kcal/mol. Its synthesis typically involves multi-step protocols, including nucleophilic substitution of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol with N-(4-methylphenyl)acetamide under basic conditions.
Properties
IUPAC Name |
2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c1-13-7-9-15(10-8-13)20-17(24)12-25-18-22-21-16(23(18)19)11-14-5-3-2-4-6-14/h2-10H,11-12,19H2,1H3,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMQDDJVXBUXAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Triazole Core Synthesis
The 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol intermediate is synthesized via cyclocondensation:
Step 1: Thiosemicarbazide Formation
Benzyl hydrazine reacts with carbon disulfide in ethanol under alkaline conditions (NaOH, 0–5°C) to form 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol.
$$
\text{Benzyl hydrazine} + \text{CS}_2 \xrightarrow{\text{NaOH, EtOH}} \text{Triazole-3-thiol}
$$
Key Parameters
Sulfanyl-Acetamide Coupling
The thiol intermediate undergoes nucleophilic substitution with 2-chloro-N-(4-methylphenyl)acetamide:
Step 2: Thiol-Alkylation
Triazole-3-thiol (1 equiv) reacts with 2-chloro-N-(4-methylphenyl)acetamide (1.2 equiv) in dimethylformamide (DMF) using K₂CO₃ (2 equiv) as a base.
$$
\text{Triazole-3-thiol} + \text{Cl-CH}2\text{-CO-NH-C}6\text{H}4\text{-CH}3 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}
$$
Optimized Conditions
- Solvent : DMF (enhances nucleophilicity of thiolate)
- Catalyst : Tetrabutylammonium bromide (0.1 equiv, accelerates reaction)
- Temperature : 60–80°C (balances reaction rate and side-product formation)
- Yield : 82–85% after column chromatography
Reaction Optimization
Solvent Screening
Polar aprotic solvents outperform protic alternatives:
| Solvent | Dielectric Constant | Reaction Rate (k, h⁻¹) | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 0.45 | 85 |
| DMSO | 46.7 | 0.38 | 78 |
| Ethanol | 24.3 | 0.12 | 52 |
Temperature Profiling
Controlled heating minimizes decomposition:
Structural Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) confirms >98% purity.
Challenges and Mitigations
Byproduct Formation
Purification Difficulties
- Issue : Co-elution of unreacted acetamide in silica gel chromatography
- Solution : Switch to reverse-phase HPLC with acetonitrile/water
Scalability and Industrial Feasibility
Pilot-Scale Synthesis (100 g Batch)
- Reactor Type : Jacketed glass-lined (temperature control)
- Cycle Time : 12 hours (including workup)
- Overall Yield : 78%
Comparative Analysis with Analogues
Structural variations alter lipophilicity and microbial target affinity
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Biological Activities
-
Anticancer Properties
- Recent studies have indicated that derivatives of triazole compounds exhibit notable anticancer activities. For instance, compounds similar to 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide have shown significant growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions (PGIs) exceeding 75% . This suggests that the compound could be a candidate for further development in cancer therapeutics.
-
Enzyme Inhibition
- The compound's structural features suggest potential as an inhibitor of key enzymes involved in various biological pathways. For instance, studies on related compounds have demonstrated their capacity to inhibit acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease . The inhibition of AChE could lead to increased acetylcholine levels in the brain, potentially alleviating symptoms of cognitive decline.
- Antimicrobial Activity
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect . For example, its antibacterial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The triazole-acetamide scaffold allows extensive structural modifications, with variations in substituents on the triazole ring and the arylacetamide group significantly influencing biological activity. Key analogs and their structural differences are summarized below:
Key Observations :
- Benzyl vs.
- Aryl Group Effects : The 4-methylphenyl group on the acetamide is less electron-withdrawing than halogen-substituted aryl groups (e.g., 4-chlorophenyl in ), which are associated with improved antimicrobial activity in related compounds .
- Hybrid Scaffolds : Piperidine- or cyclohexyl-containing analogs () demonstrate the adaptability of this scaffold for diverse targets, such as antiviral or anti-inflammatory applications.
Structure-Activity Relationships (SAR)
- Heterocycles (Furan, Pyridine): Improve solubility and hydrogen-bonding capacity, critical for anti-inflammatory or antimicrobial effects .
- Arylacetamide Modifications: Electron-Withdrawing Groups (-Cl, -NO₂): Boost antimicrobial and antioxidant activities . Electron-Donating Groups (-CH₃, -OCH₃): May reduce potency but improve metabolic stability .
Biological Activity
The compound 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide is a derivative of the 1,2,4-triazole class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₁H₁₃N₅OS
- Molar Mass : 263.32 g/mol
- CAS Number : Not specified in the sources but can be derived from its structure.
Biological Activity Overview
-
Antimicrobial Activity :
- Triazole derivatives have been reported to exhibit significant antibacterial and antifungal properties. The presence of the triazole ring and the sulfanyl group are crucial for their activity against various pathogens .
- A study indicated that compounds with similar triazole structures showed effectiveness against Gram-positive and Gram-negative bacteria, as well as antifungal activity against species like Candida and Aspergillus .
-
Anticancer Properties :
- The triazole moiety has been linked to anticancer activities. Compounds within this class have demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis .
- Specific derivatives have shown IC₅₀ values in the low micromolar range, indicating potent activity against cancer cells .
- Hypoglycemic Effects :
The biological activity of this compound can be explained through several mechanisms:
- Inhibition of Enzymatic Activity : Triazoles often act as enzyme inhibitors in microbial and cancer cells. For instance, they may inhibit fungal ergosterol synthesis by targeting lanosterol 14α-demethylase .
- Induction of Apoptosis : In cancer cells, these compounds can trigger apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins .
Case Studies
- Antibacterial Activity Study :
- Cytotoxicity Assay :
Data Summary Table
Q & A
Q. Critical factors :
- Temperature : Excess heat (>80°C) may lead to decomposition of the triazole ring.
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is required to isolate the pure product (>95% purity) .
How can structural characterization of this compound be performed to confirm regioselectivity and purity?
Answer:
Methodology :
- NMR spectroscopy : ¹H and ¹³C NMR verify regioselectivity of triazole substitution (e.g., C-3 vs. C-5 positions) and acetamide linkage integrity. Key signals include the sulfanyl-proton (δ 3.8–4.2 ppm) and aromatic protons from the benzyl group (δ 7.2–7.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and rules out side products like des-benzyl analogs .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98% for biological assays) .
What in vitro assays are recommended for evaluating initial biological activity, and how should controls be designed?
Answer:
Primary assays :
- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with fluconazole/ampicillin as positive controls .
- Anticancer screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), using cisplatin as a reference .
Q. Controls :
- Solvent controls : DMSO concentration ≤0.1% to avoid cytotoxicity.
- Structure-activity controls : Include analogs lacking the benzyl or sulfanyl group to isolate pharmacophore contributions .
How do substituents on the triazole ring (e.g., benzyl vs. furan) influence biological activity?
Answer:
SAR insights :
- Benzyl group : Enhances lipophilicity, improving membrane permeability in antibacterial assays (e.g., 4-fold lower MIC vs. furan-substituted analogs) .
- Sulfanyl linkage : Critical for hydrogen bonding with target enzymes (e.g., fungal lanosterol 14α-demethylase). Replacement with methylene reduces activity by >90% .
- Amino group at C-4 : Essential for hydrogen-bond donor capacity; acetylation abolishes antifungal activity .
Q. Methodology :
- Comparative assays : Test analogs with systematic substituent variations under identical assay conditions .
- LogP measurements : Correlate lipophilicity (via shake-flask method) with cellular uptake efficiency .
What computational strategies are effective for predicting target interactions?
Answer:
Molecular docking :
- Software : AutoDock Vina or Schrödinger Glide.
- Targets : Prioritize fungal CYP51 or bacterial DNA gyrase based on structural homology with active triazole drugs .
- Validation : Compare docking scores (e.g., binding energy ≤ -8.0 kcal/mol) with experimental IC50 values .
Q. MD simulations :
- 100-ns trajectories in GROMACS to assess binding stability (RMSD ≤ 2.0 Å) .
How can regioselectivity challenges during triazole formation be addressed?
Answer:
Strategies :
- Protecting groups : Use tert-butyloxycarbonyl (Boc) on the amino group to direct cyclization to the C-3 position .
- Catalysis : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for controlled 1,4-disubstituted triazoles, though this requires pre-functionalized intermediates .
Q. Analytical verification :
- NOESY NMR to confirm substitution pattern via spatial proximity of protons .
How should researchers resolve contradictions in reported biological activity data across studies?
Answer:
Root causes :
- Assay variability : Differences in bacterial strain susceptibility (e.g., ATCC vs. clinical isolates) .
- Purity discrepancies : Impurities >2% (e.g., des-amino byproducts) can artificially inflate activity .
Q. Resolution steps :
Replicate assays : Under standardized CLSI guidelines.
Characterize batches : HRMS and HPLC for each study batch .
What strategies stabilize this compound during long-term storage?
Answer:
- Light sensitivity : Store in amber vials at -20°C under argon .
- Hydrolytic stability : Avoid aqueous buffers (pH >8.0); lyophilize for stock solutions .
How do structural analogs (e.g., chloro vs. methyl substituents) compare in agrochemical applications?
Answer:
Comparative data :
- Herbicidal activity : Chloro-substituted analogs show 50% higher inhibition of A. thaliana growth vs. methyl derivatives in greenhouse trials .
- Synthetic feasibility : Methyl groups simplify synthesis (no Pd-catalyzed coupling required) .
Q. Methodology :
- Field trials : Apply compounds at 100 ppm in randomized plots, monitoring phytotoxicity over 21 days .
What advanced techniques elucidate metabolic pathways in mammalian systems?
Answer:
- LC-MS/MS metabolomics : Identify phase I (oxidation) and phase II (glucuronidation) metabolites in rat liver microsomes .
- Isotope labeling : Use ¹⁴C-labeled acetamide moiety to track excretion pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
